[2,4'-Bipyridin]-3-ol
Description
[2,4'-Bipyridin]-3-ol (CAS: 87385-12-4) is a hydroxyl-substituted bipyridine derivative featuring two pyridine rings connected at the 2- and 4'-positions, with a hydroxyl (-OH) group at the 3-position of one ring. This structural arrangement confers unique electronic and coordination properties, making it valuable in coordination chemistry, catalysis, and pharmaceutical research. Its redox activity and ability to act as a ligand for transition metals have been studied extensively, particularly in the context of photoluminescence and electrochemical applications .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-pyridin-4-ylpyridin-3-ol |
InChI |
InChI=1S/C10H8N2O/c13-9-2-1-5-12-10(9)8-3-6-11-7-4-8/h1-7,13H |
InChI Key |
HVQAGTOYIIZBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridin]-3-ol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to couple halogenated pyridines with boronic acids. Another method is the Ullmann coupling, which involves the use of copper catalysts to couple halogenated pyridines. These reactions are usually carried out under inert atmospheres and at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of [2,4’-Bipyridin]-3-ol often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyridin]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation
Major Products
The major products formed from these reactions include various substituted bipyridines, piperidine derivatives, and bipyridine ketones or aldehydes .
Scientific Research Applications
Chemistry
In chemistry, [2,4’-Bipyridin]-3-ol is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis and material science .
Biology and Medicine
It has been studied for its antimicrobial and anticancer properties .
Industry
In industry, [2,4’-Bipyridin]-3-ol is used in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks. These materials have applications in electronics, sensors, and energy storage .
Mechanism of Action
The mechanism of action of [2,4’-Bipyridin]-3-ol involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biochemical effects. The hydroxyl group also plays a role in hydrogen bonding and other non-covalent interactions, which can influence the compound’s activity .
Comparison with Similar Compounds
The following analysis compares [2,4'-Bipyridin]-3-ol with structurally related bipyridine derivatives, focusing on molecular features, physicochemical properties, and functional applications.
Structural and Functional Group Variations
Key Observations :
- Substituent Effects : The hydroxyl group in [2,4'-Bipyridin]-3-ol enhances its polarity and redox activity compared to unsubstituted 2,3'-bipyridine . Carboxylic acid derivatives (e.g., [2,4'-Bipyridine]-3,3'-dicarboxylic acid) exhibit stronger metal-binding capabilities due to their acidic protons .
- Biological Activity: Tanuxiciclib demonstrates how functionalization (e.g., fluoro and amino groups) can confer kinase inhibitory activity, unlike [2,4'-Bipyridin]-3-ol, which lacks such bioactivity .
Key Observations :
- Solubility: The hydroxyl group in [2,4'-Bipyridin]-3-ol improves solubility in polar solvents compared to non-polar 2,3'-bipyridine. Carboxylic acid derivatives exhibit even higher solubility due to ionization .
- Hazards : Alkyl-substituted bipyridines (e.g., 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol) pose higher toxicity risks, likely due to enhanced bioavailability .
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